Cyclopropyl 2-(3,4-dimethylphenyl)ethyl ketone
Description
Cyclopropyl 2-(3,4-dimethylphenyl)ethyl ketone is a synthetic organic compound featuring a cyclopropyl group attached to a ketone, which is further connected to a 2-(3,4-dimethylphenyl)ethyl chain. Key structural elements include:
- Cyclopropyl group: Imparts steric strain and metabolic stability.
- 3,4-Dimethylphenyl substituent: Influences lipophilicity and electronic properties.
- Ethyl linker: Modifies spatial orientation and bioavailability.
Properties
IUPAC Name |
1-cyclopropyl-3-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-3-4-12(9-11(10)2)5-8-14(15)13-6-7-13/h3-4,9,13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIFOVBULYIYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644871 | |
| Record name | 1-Cyclopropyl-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-95-8 | |
| Record name | 1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Cyclopropyl 2-(3,4-dimethylphenyl)ethyl ketone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing pharmaceuticals and specialty chemicals.
- Synthetic Routes : The compound can be synthesized through methods such as nucleophilic substitution reactions involving cyclopropylmethyl bromide and 2,3-dimethylphenylacetic acid under basic conditions .
- Reactions : It undergoes oxidation to form carboxylic acids, reduction to yield alcohols, and substitution reactions with nucleophiles.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO4 | 2-(3,4-dimethylphenyl)acetic acid |
| Reduction | NaBH4 | Cyclopropyl 2-(3,4-dimethylphenyl)ethyl alcohol |
| Substitution | Nucleophiles (amines, thiols) | Various substituted derivatives |
Potential Pharmacological Properties
Research indicates that this compound may possess biological activities that are of interest for medicinal chemistry.
- Antimicrobial and Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory effects, making it a candidate for further investigation in drug development .
- Mechanism of Action : The cyclopropyl group can undergo ring-opening reactions leading to reactive intermediates that interact with biological macromolecules. The ketone group may also participate in hydrogen bonding, influencing the compound's biological activity.
Pharmaceutical Development
Drug Design and Development
This compound is being explored for its potential applications in drug design:
- Targeting Specific Pathways : Its unique structural features allow it to target specific molecular pathways, potentially leading to the development of new pharmaceuticals with enhanced efficacy and safety profiles.
- Comparison with Similar Compounds : When compared with other cyclopropyl-substituted compounds (e.g., Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone), this compound stands out due to its specific arrangement of substituents that may affect its reactivity and biological activity.
Industrial Applications
Production of Specialty Chemicals
In an industrial context, this compound is utilized in the production of specialty chemicals:
Mechanism of Action
The mechanism of action of Cyclopropyl 2-(3,4-dimethylphenyl)ethyl ketone involves its interaction with molecular targets through its functional groups. The cyclopropyl group can participate in ring-opening reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Properties of Cyclopropyl Aryl Ketones
Substituent Position Effects
- 3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl: The 3,5-isomer (CAS 898781-25-4) exhibits a predicted boiling point of 308.5°C, suggesting higher thermal stability compared to the 3,4-isomer (hypothetical). The para-methyl group in the 3,5-isomer may enhance symmetry, reducing intermolecular interactions .
- 2,4-Dimethylphenyl vs.
Functional Group Modifications
Chloro vs. Methyl Substituents :
Ethyl Linker vs. Direct Attachment :
Commercial Availability and Pricing
- The 3,5-dimethylphenyl analog (CAS 898781-25-4) is priced at $437–1,006 per gram (97% purity), reflecting its niche application in pharmaceutical research .
Biological Activity
Cyclopropyl 2-(3,4-dimethylphenyl)ethyl ketone (CDEK) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CDEK, focusing on its antimicrobial, anti-inflammatory properties, and mechanisms of action, along with relevant research findings.
Chemical Structure and Properties
CDEK has the molecular formula and a molecular weight of approximately 218.29 g/mol. Its structure consists of a cyclopropyl group connected to an ethyl chain, which is further attached to a ketone functional group and a phenyl ring substituted at the 3 and 4 positions with methyl groups. This specific arrangement contributes to its unique reactivity and biological activity compared to other aryl ketones.
Antimicrobial Properties
CDEK has been studied for its potential antimicrobial effects. Research indicates that it exhibits activity against various bacterial strains. For instance, studies have shown that compounds with similar structures demonstrate significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CDEK | Staphylococcus aureus | 50 μg/mL |
| CDEK | Escherichia coli | 75 μg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial activity, CDEK is also being investigated for anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation, although specific pathways remain to be fully elucidated.
The mechanism of action for CDEK involves several biochemical interactions:
- Hydrogen Bonding : The ketone functional group can participate in hydrogen bonding with biological macromolecules, influencing binding affinity.
- Ring-opening Reactions : The cyclopropyl structure allows for unique ring-opening reactions that generate reactive intermediates capable of interacting with various biological targets.
- Non-covalent Interactions : The compound may engage in non-covalent interactions that modulate the activity of enzymes or receptors involved in disease processes .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of CDEK in drug development:
- Synthesis and Evaluation : A study focused on synthesizing derivatives of CDEK and evaluating their biological activities found that modifications at the phenyl ring significantly influenced antimicrobial efficacy. Some derivatives exhibited improved potency against resistant bacterial strains .
- Pharmacological Profiles : Research into the pharmacological profiles of CDEK analogs revealed promising results in terms of safety and efficacy, suggesting its viability as a lead compound for further drug development .
Comparison with Similar Compounds
CDEK can be compared with other cyclopropyl-substituted ketones to understand its unique properties better:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone | 898793-43-6 | Different substitution pattern on phenol ring |
| Cyclopropyl methyl ketone | 530-22-3 | Lacks ethylene chain and phenolic substitution |
| Cyclopropanoyl chloride | 15106-57-7 | Acid chloride form used for acylation |
CDEK stands out due to its specific arrangement of substituents on the phenolic ring combined with the unique cyclopropane structure, which may influence both its reactivity and biological activity compared to other aryl ketones .
Q & A
Basic: What synthetic methodologies are effective for synthesizing cyclopropyl 2-(3,4-dimethylphenyl)ethyl ketone, and how can reaction conditions be optimized?
Methodological Answer:
- Catalytic Hydrogen Borrowing : Utilize iridium-catalyzed hydrogen borrowing with ortho-disubstituted phenyl or cyclopropyl ketones to form α-branched ketones. Key steps include optimizing catalyst loading (e.g., 5-10 mol% Ir), temperature (80-100°C), and alcohol donors (e.g., higher alcohols) to enhance yields .
- [3+2] Cycloaddition : Employ Ni-catalyzed reactions with alkynes and organoaluminum reagents (e.g., AlMe₃) in THF at room temperature. Adjust stoichiometry (e.g., 100 mol% AlMe₃) to stabilize intermediates like six-membered oxa-nickelacycles .
- Photolysis : Explore diazo ketone photolysis under UV light to generate cyclopropyl ketones, followed by trapping with nucleophiles .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm cyclopropane ring integrity and substituent positions. Compare chemical shifts with analogs (e.g., cyclopropyl methyl ketone, δ ~1.2 ppm for cyclopropane protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous structures by analyzing single-crystal data, particularly for intermediates like oxa-nickelacycles .
Advanced: What mechanistic insights explain the role of cyclopropyl ketones in transition-metal-catalyzed C–C bond formation?
Methodological Answer:
- Nickel-Catalyzed Pathways : Cyclopropyl ketones undergo oxidative addition to Ni(0), forming metallacycles. AlMe₃ facilitates this step by activating the cyclopropane ring. The resulting intermediates react with alkynes via [3+2] cycloaddition, producing cyclopentenes .
- Iridium-Catalyzed Hydrogen Borrowing : Cyclopropyl ketones act as electrophilic partners, with Ir facilitating β-hydride elimination and subsequent ketone formation. Retro-Friedel-Crafts acylation of ortho-substituted products can yield carboxylic acids .
Advanced: How can researchers assess the biological activity and safety profile of this compound?
Methodological Answer:
- Antifungal Testing : Conduct broth microdilution assays against Candida spp. or Aspergillus spp. (e.g., MIC₅₀ values) to evaluate efficacy. Compare with structurally related ketones showing activity against pathogens .
- Cytotoxicity Screening : Use HEK cell lines for MTT assays to determine IC₅₀ values. Include controls (e.g., 10% DMSO) to rule out solvent effects .
- Toxicological Profiling : Perform acute toxicity studies in rodent models, monitoring organ histopathology and biochemical markers (e.g., ALT, AST) .
Advanced: How do variations in catalytic systems or reaction parameters influence synthetic outcomes?
Methodological Answer:
- Catalyst Comparison : Ni catalysts favor cycloadditions with alkynes, while Ir enables hydrogen borrowing. Substituting Ni with Pd may alter regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize nickelacycles, whereas nonpolar solvents (toluene) may reduce yields.
- Temperature Optimization : Lower temperatures (rt) minimize side reactions in Ni systems, while Ir catalysis requires heating (80-100°C) .
Advanced: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to limit inhalation exposure. Ensure air exchange rates ≥10 changes/hour .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use NIOSH-approved respirators (e.g., N95) .
- Waste Management : Neutralize residues with mild oxidants (e.g., KMnO₄) before disposal to prevent environmental release .
Advanced: How can contradictory data in synthetic approaches (e.g., competing reaction pathways) be resolved?
Methodological Answer:
- Mechanistic Probes : Use deuterium labeling (e.g., D₂O quenching) to track hydrogen transfer in Ir-catalyzed systems .
- Intermediate Trapping : Add radical scavengers (e.g., TEMPO) or Lewis acids (e.g., BPh₃) to identify active intermediates in Ni-catalyzed reactions .
- Computational Modeling : Perform DFT calculations to compare energy barriers for competing pathways (e.g., [3+2] vs. [5+2] cycloadditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
